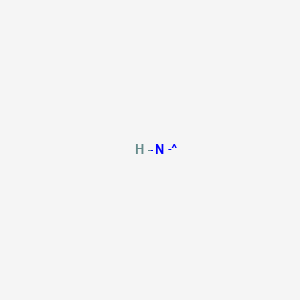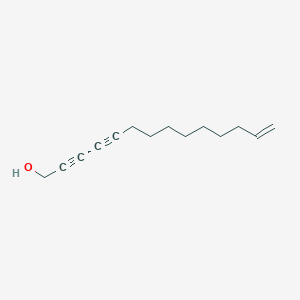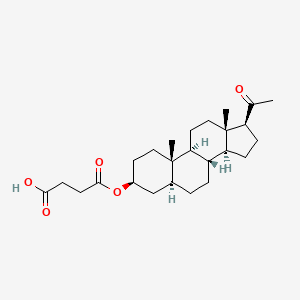
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene is a complex organic compound characterized by its unique tetracyclic structure and multiple chlorine atoms. This compound is notable for its stability and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene typically involves multiple steps, including the formation of the tetracyclic core and subsequent chlorination. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups such as hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and tetracyclic structure allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R,4R,6S,7S,8S,9R)-7-[tert-butyl(dimethyl)silyl]oxy-2-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-en-3-one
- 3,6-Methanonaphth[2,3-b]oxirene-2,7-diol,1a,2,2a,3,6,6a,7,7a-octahydro-,(1aR,2S,2aR,3R,6S,6aR,7R,7aS)-rel-(9CI)
Uniqueness
What sets 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene apart from similar compounds is its high degree of chlorination and unique tetracyclic structure
Propiedades
Número CAS |
61740-46-3 |
|---|---|
Fórmula molecular |
C11H8Cl6O |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
(1S,2R,4S,6R,8S,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene |
InChI |
InChI=1S/C11H8Cl6O/c12-7-8(13)10(15)4-2-6-5(18-6)1-3(4)9(7,14)11(10,16)17/h3-6H,1-2H2/t3-,4+,5+,6-,9+,10- |
Clave InChI |
QVZLFPOSNZQZIZ-MNDOKOEESA-N |
SMILES |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES isomérico |
C1[C@@H]2[C@H](C[C@@H]3[C@H]1O3)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


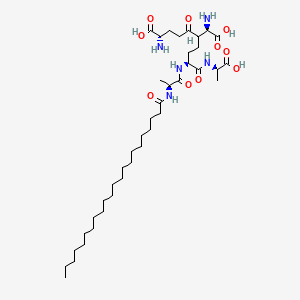

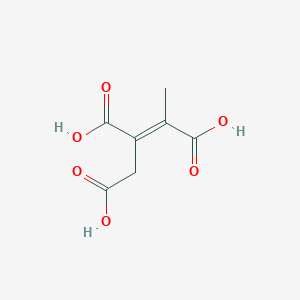
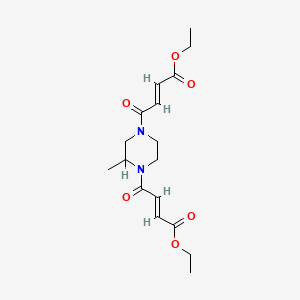
![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1238353.png)

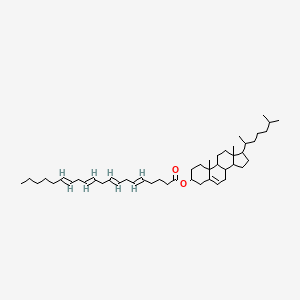
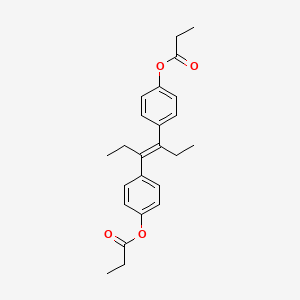
![N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide](/img/structure/B1238358.png)
